4-Chloro-3,5-dinitrobenzaldehyde

Organic Synthesis Purification Quality Control

CDNB's unique 4-chloro substituent serves as a critical handle for selective SNAr reactions, enabling the mild introduction of amines, thiols, and alkoxy groups—a transformative advantage over 4-hydroxy or unsubstituted analogs that require harsh activation. This orthogonal reactivity, combined with a crystalline nature (mp 107°C), ensures streamlined synthesis, higher yields, and suitability as an analytical standard. Ideal for building focused libraries in medicinal chemistry and agrochemical discovery.

Molecular Formula C7H3ClN2O5
Molecular Weight 230.56 g/mol
CAS No. 59893-50-4
Cat. No. B1355325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3,5-dinitrobenzaldehyde
CAS59893-50-4
Molecular FormulaC7H3ClN2O5
Molecular Weight230.56 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])C=O
InChIInChI=1S/C7H3ClN2O5/c8-7-5(9(12)13)1-4(3-11)2-6(7)10(14)15/h1-3H
InChIKeyXULAFIJIWWVMCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3,5-dinitrobenzaldehyde (CAS 59893-50-4) Technical Profile and Procurement Overview


4-Chloro-3,5-dinitrobenzaldehyde (CDNB) is a polysubstituted aromatic aldehyde characterized by the presence of a formyl group, two strongly electron-withdrawing nitro groups at the 3- and 5-positions, and a chloro substituent at the 4-position [1]. This specific substitution pattern confers unique electrophilic reactivity, making it a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The compound typically presents as a light yellow crystalline solid with a reported melting point of 107°C, and it exhibits solubility in common organic solvents such as ethanol, acetone, and chloroform .

Why 4-Chloro-3,5-dinitrobenzaldehyde Cannot Be Readily Substituted by Other 3,5-Dinitrobenzaldehyde Derivatives


The 4-chloro substituent is not merely a passive structural feature; it is a critical functional handle that enables selective nucleophilic aromatic substitution (SNAr) reactions [1]. Unlike the 4-hydroxy or 4-methoxy analogs, which require conversion to a leaving group for further functionalization, or the unsubstituted 3,5-dinitrobenzaldehyde, which lacks a site for direct heteroatom introduction, the 4-chloro derivative provides a unique entry point for synthesizing 4-amino, 4-thio, and 4-alkoxy derivatives under relatively mild conditions [2]. Substitution with other 4-halo analogs (e.g., fluoro or bromo) would alter the reaction kinetics, stability, and downstream product profiles, potentially compromising yield and purity in established synthetic routes.

Quantitative Evidence Guide: 4-Chloro-3,5-dinitrobenzaldehyde Performance Against Comparators


Melting Point and Crystallinity: A Practical Distinction from the Unsubstituted Analog

The melting point of 4-chloro-3,5-dinitrobenzaldehyde is reported as 107°C, which is significantly higher than the 85°C melting point reported for the unsubstituted 3,5-dinitrobenzaldehyde analog . This 22°C differential has direct implications for handling, purification, and formulation, as the higher-melting chloro derivative is less prone to softening or caking under ambient storage conditions compared to the lower-melting unsubstituted compound.

Organic Synthesis Purification Quality Control

Reactivity Profile: The Chloro Substituent as a Strategic Leaving Group in SNAr

In nucleophilic aromatic substitution (SNAr) reactions, the 4-chloro group in 4-chloro-3,5-dinitrobenzaldehyde serves as a leaving group, enabling the direct introduction of diverse nucleophiles (amines, thiols, alkoxides) [1]. While quantitative rate data specific to this compound are scarce in the open literature, the reactivity of aryl halides in SNAr is well-established to follow the trend I > Br > Cl > F for leaving group ability in highly activated systems [2]. This positions the chloro derivative as a balanced option: it is significantly more reactive than the 4-fluoro analog, which resists substitution, yet it offers greater bench-top stability than the more labile 4-bromo or 4-iodo derivatives, which are prone to decomposition or premature reaction [3].

Nucleophilic Aromatic Substitution Medicinal Chemistry Synthetic Methodology

Validated Role as a Critical Intermediate in Patented Herbicide Synthesis

U.S. Patent 4,054,439 explicitly describes the use of 4-chloro-3,5-dinitrobenzaldehyde as the key intermediate in the synthesis of a novel class of 3,5-dinitro-4-(substituted amino)benzaldehydes and their acetal derivatives, which are claimed as active herbicides [1]. The patent details a multi-step synthesis where the 4-chloro group is displaced by a dialkylamine (e.g., dipropylamine) to form the active 4-amino derivative, a transformation that is not feasible with the 4-hydroxy or 4-methoxy analogs without additional activation steps. The downstream herbicide product, 3,5-dinitro-4-(dipropylamino)benzaldehyde, is specifically cited as being active when applied at a rate of approximately 8 pounds per acre [2].

Agrochemical Synthesis Patent Analysis Herbicide Development

Recommended Application Scenarios for 4-Chloro-3,5-dinitrobenzaldehyde Based on Evidence


Synthesis of 4-Substituted Amino-3,5-dinitrobenzaldehyde Herbicide Intermediates

Use 4-chloro-3,5-dinitrobenzaldehyde as the starting material for the direct SNAr introduction of secondary amines, as exemplified in U.S. Patent 4,054,439, to generate a library of 4-amino-3,5-dinitrobenzaldehyde analogs for herbicidal activity screening [1]. This route bypasses the need for protecting group chemistry required with 4-hydroxy analogs, streamlining the synthetic workflow.

Building Block for Diversity-Oriented Synthesis via Sequential Functionalization

Leverage the orthogonal reactivity of the aldehyde and chloro groups: first, use the aldehyde for condensation reactions (e.g., Schiff base or hydrazone formation) to build molecular complexity, followed by SNAr displacement of the chloro group with a second nucleophile to introduce further diversity, enabling the rapid construction of functionalized aromatic libraries for medicinal chemistry [2].

Preparation of Stable, Crystalline Standards for Analytical Method Development

Due to its well-defined melting point (107°C) and crystalline nature, 4-chloro-3,5-dinitrobenzaldehyde is a suitable candidate for use as a high-purity standard in HPLC or GC method development for monitoring reactions or quantifying related nitroaromatic impurities in complex matrices .

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